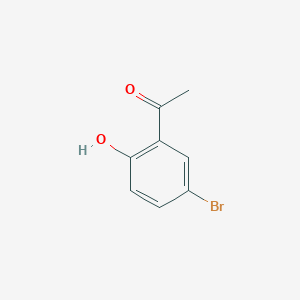

5'-Bromo-2'-hydroxyacetophenone

描述

Structure

2D Structure

属性

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Hydroxyacetophenone

Established Synthetic Routes for 5'-Bromo-2'-hydroxyacetophenone

Fries Rearrangement of 4-Bromophenyl Acetate (B1210297)

The Fries rearrangement is a classic organic reaction that involves the transformation of a phenolic ester into a hydroxy aryl ketone. pw.livewikipedia.org In the context of synthesizing this compound, the starting material is 4-bromophenyl acetate. The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice, and proceeds via an electrophilic aromatic substitution mechanism. wikipedia.orgbyjus.com The acyl group migrates from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. For the synthesis of this compound, the desired product is the ortho-isomer, 2'-hydroxy-5'-bromoacetophenone.

The regioselectivity of the Fries rearrangement is significantly influenced by reaction conditions, particularly temperature and the choice of solvent. wikipedia.org Lower reaction temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. pw.live This is attributed to the thermodynamic and kinetic control of the reaction.

Several catalysts beyond aluminum chloride have been investigated to improve the reaction's efficiency and environmental footprint. These include other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄), as well as Brønsted acids such as hydrofluoric acid (HF) and methanesulfonic acid. organic-chemistry.orgsigmaaldrich.cn Eco-friendly solid acid catalysts like zeolites and p-toluenesulfonic acid (PTSA) have also been explored to circumvent the use of corrosive and hazardous Lewis acids. organic-chemistry.org

Recent advancements have also seen the development of mechanochemical methods for the Fries rearrangement. These solvent-free approaches can lead to quantitative conversion in significantly shorter reaction times. researchgate.net

Table 1: Illustrative Reaction Conditions for Fries Rearrangement

| Catalyst | Temperature (°C) | Time (h) | Solvent | Reported Yield of ortho-isomer |

| AlCl₃ | 110-160 | 2 | None | 84-91% researchgate.net |

| AlCl₃ | 120 | - | Monochlorobenzene | - |

| p-Toluenesulfonic acid | - | - | None | High conversion, favors ortho-isomer |

Optimizing the yield and purity of this compound via the Fries rearrangement necessitates careful control over reaction parameters. The molar ratio of the catalyst to the substrate is a critical factor; an excess of the Lewis acid is often required as it complexes with both the starting material and the product. organic-chemistry.org

Purification of the final product typically involves techniques such as recrystallization or column chromatography to separate the desired ortho-isomer from the para-isomer and any unreacted starting material. The significant difference in the physical properties of the isomers, such as their boiling points, can also be exploited for separation, with the ortho-isomer often being separable by steam distillation. pw.live

Bromination of 2-Hydroxyacetophenone (B1195853)

A more direct route to this compound involves the electrophilic aromatic substitution of 2-hydroxyacetophenone with a suitable brominating agent. researchgate.net The hydroxyl and acetyl groups on the aromatic ring direct the position of the incoming bromine atom.

The regioselectivity of the bromination of 2-hydroxyacetophenone is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful activating group and is ortho, para-directing. The acetyl group, on the other hand, is a deactivating group and is meta-directing.

In this case, the positions ortho and para to the strongly activating hydroxyl group are the 3- and 5-positions, respectively. The position meta to the deactivating acetyl group is also the 5-position. Therefore, the directing effects of both substituents reinforce each other, leading to the preferential substitution of bromine at the 5-position, yielding this compound.

The choice of solvent plays a crucial role in controlling the outcome of the reaction. Bromination in aqueous acetic acid predominantly leads to nuclear substitution (on the aromatic ring). researchgate.net In contrast, using anhydrous acetic acid can favor bromination on the acetyl side-chain. researchgate.net

Various catalytic systems have been developed to achieve efficient and regioselective bromination of phenols and related compounds. For the synthesis of this compound, systems that promote nuclear bromination are employed.

One such system involves the use of ammonium (B1175870) bromide (NH₄Br) in combination with an oxidizing agent like ammonium persulfate ((NH₄)₂S₂O₈) or Oxone® in methanol (B129727). cbijournal.com These conditions have been shown to result in the nuclear bromination of hydroxyacetophenones. cbijournal.com Another effective method utilizes potassium bromide (KBr) and ZnAl-BrO₃⁻ layered double hydroxides as the brominating reagents, which demonstrates excellent regioselectivity for the para-position relative to the hydroxyl group. mdpi.comnih.govresearchgate.net

Table 2: Catalytic Systems for Bromination of 2-Hydroxyacetophenone

| Brominating Agent/System | Solvent | Outcome |

| Bromine | Aqueous Acetic Acid | Predominantly nuclear bromination researchgate.net |

| NH₄Br / (NH₄)₂S₂O₈ | Water (grinding) | Nuclear bromination cbijournal.com |

| NH₄Br / Oxone® | Methanol | Nuclear bromination cbijournal.com |

| KBr / ZnAl-BrO₃⁻-LDHs | Acetic Acid/Water | Regioselective para-bromination mdpi.comnih.govresearchgate.net |

Novel and Green Synthesis Approaches

In recent years, the principles of green chemistry have increasingly guided the development of new synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is no exception, with research exploring novel methods that are both effective and environmentally benign.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner products compared to conventional heating methods. rasayanjournal.co.in While specific literature detailing the direct microwave-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of related compounds, such as chalcones from hydroxyacetophenones, is well-documented. rasayanjournal.co.innih.govresearchgate.netekb.eglpu.in

These studies demonstrate that reactions like the Claisen-Schmidt condensation, which involves a hydroxyacetophenone, can be significantly accelerated under microwave irradiation. rasayanjournal.co.in For instance, the synthesis of o-hydroxy chalcones has been achieved in 3-5 minutes with yields of 85-90% using a solvent-free method with anhydrous K2CO3 under microwave conditions. rasayanjournal.co.in This contrasts sharply with conventional methods that can take several hours. researchgate.net Such findings strongly suggest that key reactions in the synthesis of this compound, like the Fries rearrangement of 4-bromophenyl acetate, could be optimized using microwave heating to enhance efficiency and reduce energy consumption.

Table 1: Comparison of Conventional and Microwave-Assisted Chalcone (B49325) Synthesis

| Method | Catalyst/Base | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 5% aq. NaOH | - | - | nih.gov |

| Conventional | Piperidine | 120 h | 33 | nih.gov |

| Microwave | Piperidine | 30 min | 82 | nih.gov |

This table illustrates the significant advantages of microwave irradiation in the synthesis of chalcones, which are derivatives of hydroxyacetophenones.

Environmentally Benign Solvents and Reagents in Synthesis

The selection of solvents and reagents is a cornerstone of green chemistry. Traditional syntheses of hydroxyacetophenones, such as the Fries rearrangement, often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are corrosive and generate significant hazardous waste upon quenching. jocpr.comresearchgate.net

A greener alternative involves the use of solid acid catalysts or biodegradable reagents. For example, p-toluenesulfonic acid (PTSA), a strong, stable, and biodegradable acid, has been successfully used as an efficient catalyst for the Fries rearrangement of phenyl acetate to hydroxyacetophenone. jocpr.com This approach can achieve high conversion and selectivity under solvent-free conditions, drastically reducing the environmental impact. jocpr.com Another approach is the use of ionic liquids, which are non-volatile and can act as recyclable solvents and catalysts, offering a cleaner reaction environment for processes like the Heck arylation to produce functionalized acetophenones. researchgate.net

The principles of using safer auxiliary substances extend to replacing hazardous solvents. researchgate.net Developing synthetic routes for this compound that utilize water, supercritical fluids, or biodegradable solvents would represent a significant advancement in the sustainable production of this important intermediate.

Preparation of Related Bromo-hydroxyacetophenones for Comparative Studies

To understand the structure-activity relationships of bromo-hydroxyacetophenone derivatives, it is essential to synthesize various isomers. The methods used for these related compounds offer valuable insights into the regioselectivity of bromination and acylation reactions.

2-Bromo-2'-hydroxyacetophenone Synthesis

The isomer 2-Bromo-2'-hydroxyacetophenone features a bromine atom on the acetyl group's alpha-carbon rather than on the phenyl ring. One synthetic route involves the direct bromination of 2'-hydroxyacetophenone. In a typical procedure, bromine dissolved in acetic acid is added to a solution of 2'-hydroxyacetophenone, also in acetic acid. The reaction mixture is then heated under reflux for a couple of hours. chemicalbook.com After the reaction is complete, the mixture is poured into ice water, and the resulting solid product is filtered and recrystallized. This method provides the desired product in moderate yields.

Another method utilizes potassium bromide and hydrogen peroxide in the presence of a vanadium (V) complex and perchloric acid to achieve the bromination of 2'-hydroxyacetophenone. chemicalbook.com

Table 2: Synthesis of 2-Bromo-2'-hydroxyacetophenone

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Bromine, Acetic Acid | Reflux, 2h | 61 | chemicalbook.com |

4'-Bromo-2'-hydroxyacetophenone Synthesis

The synthesis of 4'-Bromo-2'-hydroxyacetophenone can be achieved through several routes. One common method is the Friedel-Crafts acylation of 3-bromophenol. However, a more direct synthesis starts from 4-Bromo-2-hydroxy-benzonitrile. chemicalbook.com In this procedure, the benzonitrile (B105546) is treated with an excess of methylmagnesium bromide in a tetrahydrofuran (B95107) (THF) solution. The reaction is initiated at 0°C and then allowed to proceed at room temperature for several hours. Following an acidic workup and reflux, the final product is isolated via extraction and purified by silica (B1680970) gel chromatography. chemicalbook.com

An alternative preparation involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by the hydrolysis of the resulting diazonium salt, which yields the target compound. chemicalbook.com

Table 3: Synthesis of 4'-Bromo-2'-hydroxyacetophenone

| Starting Material | Reagents | Key Steps | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromo-2-hydroxy-benzonitrile | Methylmagnesium Bromide, HCl | Grignard reaction followed by hydrolysis | 71.9 | chemicalbook.com |

3',5'-Dibromo-2'-hydroxyacetophenone (B353796) Synthesis

The synthesis of 3',5'-Dibromo-2'-hydroxyacetophenone can be achieved through the direct bromination of this compound. This transformation involves the introduction of a second bromine atom onto the aromatic ring, specifically at the 3-position, which is activated by the hydroxyl group.

Research has shown that oxidative bromination methods are effective for this purpose. cbijournal.com One such method involves the use of a brominating agent, which can successfully yield the dibrominated product from the monobrominated starting material. cbijournal.com Specifically, the reaction of this compound with one equivalent of a brominating agent like ammonium bromide combined with an oxidant such as Oxone can produce 3',5'-Dibromo-2'-hydroxyacetophenone. cbijournal.com The use of a methanol and water solvent mixture has been noted to provide good yields and aligns with greener chemistry principles. cbijournal.com

This ring dibromination occurs in contrast to potential side-chain bromination, highlighting the strong activating and directing effect of the hydroxyl group on the aromatic ring. cbijournal.com Studies exploring various brominating conditions on o-hydroxyacetophenones have found that nuclear substitution (ring bromination) is the predominant outcome, often leading to the formation of 3',5'-dibromo-2'-hydroxyacetophenone in high yields. cbijournal.com For instance, reacting o-hydroxyacetophenone with two equivalents of a brominating mixture directly yields the dibrominated product. cbijournal.com Similarly, the bromination of this compound with a single equivalent of the brominating agent also yields the same dibrominated ketone. cbijournal.com

The table below summarizes a synthetic pathway for the preparation of 3',5'-Dibromo-2'-hydroxyacetophenone from this compound.

Table 1: Synthesis of 3',5'-Dibromo-2'-hydroxyacetophenone

| Starting Material | Reagents | Solvent | Product | Yield |

|---|

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3',5'-Dibromo-2'-hydroxyacetophenone |

| Ammonium bromide |

| Oxone |

Chemical Transformations and Derivatization Strategies

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring of 5'-Bromo-2'-hydroxyacetophenone is a key functional group that enables a variety of transformations, most notably nucleophilic substitution and cross-coupling reactions. These reactions allow for the introduction of new functional groups and the formation of carbon-carbon bonds, significantly expanding the molecular diversity achievable from this starting material.

Nucleophilic Substitution Reactions for Diverse Functionalization

The bromine atom on the electron-rich aromatic ring can be displaced by various nucleophiles, providing a direct route to a range of functionalized derivatives. While direct nucleophilic aromatic substitution on aryl halides typically requires harsh conditions or the presence of activating groups, the strategic placement of the hydroxyl and acetyl groups in this compound can influence its reactivity.

One notable transformation is the introduction of a nitrogen-containing functional group. For instance, the synthesis of 2'-Amino-5'-bromoacetophenone has been described, where an amino group replaces a bromine atom on a related acetophenone (B1666503) derivative. This suggests that under appropriate conditions, such as the presence of a strong nitrogen nucleophile and a suitable catalyst, the bromine atom of this compound could be displaced to yield 5'-amino-2'-hydroxyacetophenone.

| Nucleophile | Reagent Example | Potential Product | Reaction Type |

| Amine | Ammonia or an amine source | 5'-Amino-2'-hydroxyacetophenone | Nucleophilic Aromatic Substitution |

| Alkoxide | Sodium methoxide | 5'-Methoxy-2'-hydroxyacetophenone | Nucleophilic Aromatic Substitution |

| Thiolate | Sodium thiophenoxide | 5'-(Phenylthio)-2'-hydroxyacetophenone | Nucleophilic Aromatic Substitution |

This table presents potential nucleophilic substitution reactions based on the known reactivity of aryl halides.

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound makes it an excellent substrate for these transformations. The Suzuki and Heck reactions, in particular, have been widely employed to couple aryl bromides with various partners.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound can be effectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. For instance, the microwave-assisted Suzuki coupling of bromoacetophenones with phenylboronic acid derivatives has been reported to proceed efficiently in water as a solvent, using palladium(II) acetate (B1210297) as the catalyst. walisongo.ac.id

The Heck reaction provides a method for the arylation of alkenes. In this reaction, this compound can be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base to yield substituted alkenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | 5'-Phenyl-2'-hydroxyacetophenone |

| Heck | Methyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | Methyl (E)-3-(4-acetyl-3-hydroxyphenyl)acrylate |

This table illustrates examples of palladium-catalyzed cross-coupling reactions with this compound.

For Suzuki-Miyaura and Heck reactions involving aryl bromides like this compound, phosphine-based ligands are commonly employed. Electron-rich and bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine or Buchwald-type biaryl phosphine ligands, are often effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center, which is often the rate-limiting step of the catalytic cycle. The steric bulk of these ligands can also facilitate the reductive elimination step, leading to higher product yields and faster reaction times. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these reactions, offering high stability and catalytic activity.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group of this compound is another key site for chemical modification, allowing for the synthesis of esters and ethers. These derivatizations are often pursued to alter the physicochemical properties of the molecule, for instance, in the development of prodrugs.

Esterification and Etherification for Prodrug or Derivative Synthesis

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base. This transformation converts the phenol (B47542) into an ester, which can be designed to be hydrolyzed in vivo to release the active parent molecule. This prodrug strategy can be employed to improve the bioavailability or modify the release profile of a pharmacologically active compound.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. The synthesis of 5'-Allyloxy-2'-hydroxyacetophenone demonstrates the feasibility of this reaction. In this process, the hydroxyl group of a related hydroxyacetophenone is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. This reaction is valuable for introducing a variety of alkyl or substituted alkyl groups at the hydroxyl position.

| Reaction | Reagent Example | Product Type | Potential Application |

| Esterification | Acetyl chloride | 2'-Acetoxy-5'-bromoacetophenone | Prodrug synthesis |

| Etherification | Allyl bromide | 5'-Allyloxy-2'-hydroxyacetophenone | Synthesis of derivatives |

This table provides examples of esterification and etherification reactions at the hydroxyl group of this compound.

Chelation and Complexation with Metal Ions

Formation of Metallocene Complexes (e.g., Vanadium(IV))

A notable application of this compound in coordination chemistry is its use as a ligand in the preparation of metallocene complexes. Specifically, it has been utilized to synthesize tetrahedral metallocene complexes containing vanadium(IV). sigmaaldrich.com In these structures, the deprotonated form of this compound coordinates with the vanadium center. One such reported complex is the bis(this compound) oxovanadium(IV) complex.

Coordination Chemistry with Transition Metals (e.g., Nickel(II), Copper(II))

The coordination capabilities of this compound extend to various transition metals, including nickel(II) and copper(II). It serves as a foundational ligand for creating more intricate coordination compounds, often through its Schiff base derivatives.

For instance, it is a precursor in the synthesis of {2′-[1-(5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris(pyridine) nickel(II)] pyridine (B92270) solvate. sigmaaldrich.com In the broader context of complexes derived from hydroxyacetophenones, Schiff base ligands coordinate to metal centers via the deprotonated phenolate (B1203915) oxygen and the azomethine nitrogen atom. Studies on related complexes suggest that nickel(II) often adopts a square planar geometry, while copper(II) complexes tend to form distorted tetrahedral structures.

Table 1: Examples of Metal Complexes Derived from this compound

| Metal Ion | Complex Type/Example | Geometry (where proposed) |

| Vanadium(IV) | Tetrahedral metallocene complex | Tetrahedral |

| Nickel(II) | {2′-[1-(5-bromo-2-oxidophenyl) ethylidene] benzohydrazidato (2-)} tris(pyridine) nickel(II) | Square Planar (typical) |

| Copper(II) | Schiff base complexes | Distorted Tetrahedral (typical) |

Reactions at the Acetophenone Ketone Group

The ketone functional group of this compound is a primary site for a variety of chemical transformations, enabling significant structural modifications and the synthesis of new derivatives.

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. A specific example is the reaction of this compound with hydrazides to form hydrazones, which are a class of Schiff bases. One documented derivative is N′-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide. sigmaaldrich.com These Schiff bases are valuable as versatile ligands in coordination chemistry. synarchive.com The formation of the imine bond introduces a new coordination site (the azomethine nitrogen), enhancing the chelating ability of the molecule.

Reduction and Oxidation Reactions for Structural Modification

The ketone group can be targeted for both reduction and oxidation to achieve desired structural changes.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(5-bromo-2-hydroxyphenyl)ethanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). libretexts.orgchemguide.co.uk For a complete deoxygenation of the ketone to a methylene (B1212753) group (CH₂), converting the acetyl moiety to an ethyl group, harsher reduction methods are employed. The Clemmensen reduction (using zinc amalgam and concentrated HCl) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for reducing aryl-alkyl ketones to the corresponding alkanes. wikipedia.orgwikipedia.orgalfa-chemistry.com

Oxidation: The methyl ketone group is susceptible to oxidative cleavage. A common method is the haloform reaction, where in the presence of a base and a halogen (e.g., iodine, bromine), the ketone is converted into a carboxylate (a 5-bromo-2-hydroxybenzoate (B13816698) salt) and a haloform (e.g., iodoform, bromoform). webassign.nettruman.edu This reaction proceeds through the formation of a trihalogenated ketone intermediate, which is then cleaved by the hydroxide (B78521) base.

Formation of Chromenone and Chromone (B188151) Derivatives

This compound is a key starting material for the synthesis of chromone derivatives, a class of heterocyclic compounds with significant biological and pharmacological relevance. A direct application is in the preparation of 6-bromochromen-4-one. sigmaaldrich.com

A widely used synthetic route to chromones from 2'-hydroxyacetophenones is the Baker-Venkataraman rearrangement . wikipedia.orgchemeurope.com This process involves two main steps:

The phenolic hydroxyl group of this compound is first acylated (for example, with an acyl chloride) to form a 2-acyloxyacetophenone ester.

This ester, when treated with a base (like potassium hydroxide), undergoes an intramolecular rearrangement to form a 1,3-diketone (a 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione (B1608317) derivative). organic-chemistry.org

The resulting 1,3-diketone is then cyclized under acidic conditions, involving the dehydration between the phenolic hydroxyl and one of the ketone groups, to yield the final substituted chromone ring system. wikipedia.org

Table 2: Summary of Reactions at the Ketone Group

| Reaction Type | Reagents/Conditions | Product Type/Example |

| Condensation | Primary amines (e.g., hydrazides) | Schiff Bases (e.g., Hydrazones) |

| Reduction (to Alcohol) | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Reduction (to Alkane) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkane (ethyl group) |

| Oxidation (Cleavage) | I₂ / NaOH (Haloform reaction) | Carboxylic acid salt |

| Cyclization (via Baker-Venkataraman) | 1. Acylation, 2. Base, 3. Acid | Chromone derivative (e.g., 6-bromochromen-4-one) |

Site-Selective Halogenation and Other Electrophilic Aromatic Substitution Reactions

The introduction of an iodine atom into the aromatic ring of this compound is a key transformation for creating versatile intermediates used in further organic synthesis. Pyridine iodine monochloride (PyICl) has emerged as an effective and mild reagent for the electrophilic iodination of activated aromatic systems, including hydroxylated aromatic ketones.

Pyridine iodine monochloride is a stable, pale yellow solid that is considerably easier and safer to handle than iodine monochloride. It facilitates the regioselective iodination of phenols and other activated rings under near-neutral conditions, often without the need for an additional acid catalyst.

In the case of this compound, the iodination is an electrophilic aromatic substitution reaction. The potent activating and ortho-, para-directing effect of the C2'-hydroxyl group governs the position of substitution. Since the para position is already occupied by a bromine atom, the incoming electrophile (the iodine cation, I+) is directed to the vacant ortho position, which is C3'. This results in the selective formation of 5'-Bromo-2'-hydroxy-3'-iodoacetophenone.

Research has documented the successful synthesis of 5'-Bromo-2'-hydroxy-3'-iodoacetophenone from this compound using pyridine iodine monochloride. researchgate.net The reaction is typically carried out by treating the substrate with one equivalent of the reagent in a suitable solvent, such as methanol (B129727), and heating under reflux.

The specific conditions for this transformation are detailed in the table below.

Interactive Data Table: Iodination of this compound

| Reactant | Reagent | Solvent | Reaction Time | Temperature | Product |

| This compound | Pyridine Iodine Monochloride | Methanol | 2 hours | Reflux | 5'-Bromo-2'-hydroxy-3'-iodoacetophenone |

This method provides a direct and efficient pathway to synthesize the di-halogenated product, which can serve as a crucial building block for more complex molecules. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete and unambiguous assignment of the structure of 5'-Bromo-2'-hydroxyacetophenone can be achieved.

¹H NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the hydroxyl, acetyl, and bromine substituents.

Based on established principles of NMR spectroscopy, the proton ortho to the hydroxyl group (H-3') is anticipated to resonate at a relatively upfield position due to the electron-donating effect of the hydroxyl group. Conversely, the proton ortho to the electron-withdrawing acetyl group (H-6') would be expected to be deshielded and thus resonate at a downfield position. The proton situated between the bromine and acetyl groups (H-4') will also have a characteristic chemical shift influenced by these two substituents. The methyl protons of the acetyl group will appear as a distinct singlet, typically in the upfield region of the spectrum. The phenolic proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

A detailed analysis of the coupling constants (J-values) between adjacent aromatic protons would further confirm their relative positions on the ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta-coupled protons (around 2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~2.6 | s | - |

| H-3' | ~6.9 | d | ~8.8 |

| H-4' | ~7.6 | dd | ~8.8, 2.5 |

| H-6' | ~7.8 | d | ~2.5 |

| -OH | Variable | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbonyl carbon of the acetyl group is expected to be the most deshielded, appearing at a significantly downfield chemical shift (typically >190 ppm). The aromatic carbons will resonate in the range of approximately 110-160 ppm. The carbon bearing the hydroxyl group (C-2') will be shifted downfield due to the electronegativity of the oxygen atom, while the carbon attached to the bromine atom (C-5') will also experience a downfield shift. The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of the substituents. The methyl carbon of the acetyl group will appear at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~26 |

| C-1' | ~120 |

| C-2' | ~160 |

| C-3' | ~119 |

| C-4' | ~139 |

| C-5' | ~115 |

| C-6' | ~132 |

| C=O | ~203 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Assignment

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In the case of this compound, COSY would show cross-peaks between the aromatic protons H-3' and H-4', and between H-4' and H-6', confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the aromatic ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu For instance, HMBC would show a correlation between the methyl protons and the carbonyl carbon, as well as with C-1'. It would also reveal correlations between the aromatic protons and the neighboring carbon atoms, providing conclusive evidence for the substitution pattern on the benzene ring. For example, the H-6' proton would show a correlation to the carbonyl carbon, confirming its position ortho to the acetyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. vscht.cz The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties.

The most prominent features in the IR spectrum would be the absorptions corresponding to the hydroxyl (-OH) and carbonyl (C=O) groups. The hydroxyl group typically displays a broad absorption band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding. The carbonyl group of the ketone will give a strong, sharp absorption band in the range of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200-3600 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-2960 | Medium |

| C=O (ketone) | 1650-1700 | Strong, Sharp |

| C=C (aromatic) | 1450-1600 | Medium to Weak |

| C-Br | 500-700 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemicalbook.com

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with nearly equal intensities. The calculated monoisotopic mass of C₈H₇⁷⁹BrO₂ is approximately 213.96 g/mol , and for C₈H₇⁸¹BrO₂ it is approximately 215.96 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for acetophenones include the loss of the methyl group (-CH₃) to form a stable acylium ion. This would result in a significant peak at m/z 199/201. Another characteristic fragmentation is the loss of the entire acetyl group (-COCH₃), leading to a peak corresponding to the bromophenoxy cation. Further fragmentation of the aromatic ring can also occur.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 214/216 | [M]⁺ (Molecular Ion) |

| 199/201 | [M-CH₃]⁺ |

| 171/173 | [M-COCH₃]⁺ |

| 134 | [M-Br-H]⁺ |

| 43 | [CH₃CO]⁺ |

Note: The m/z values for bromine-containing fragments are presented as a doublet. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted aromatic ketone. The presence of the benzene ring, the carbonyl group, and the hydroxyl group, all in conjugation, will influence the electronic transitions. Typically, aromatic ketones exhibit two main absorption bands: a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The exact λmax values will be influenced by the solvent polarity. The bromine substituent is also expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2'-hydroxyacetophenone.

Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~250-280 |

| n → π | ~320-350 |

Note: These are estimated values and can vary depending on the solvent.

X-ray Crystallography for Solid-State Structure Determination

Crystal Data and Refinement

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 643010. The analysis was conducted at a temperature of 173 K. The refinement of the crystal structure data resulted in an R-factor of 0.064 and a wR factor of 0.180, indicating a high degree of accuracy and reliability of the determined structure.

Table 1: Crystal Data and Refinement Details for this compound

| Parameter | Value |

| Empirical Formula | C₈H₇BrO₂ |

| Formula Weight | 215.04 |

| Temperature | 173 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.675 (3) Å, b = 7.112 (2) Å, c = 12.992 (4) Å |

| α = 90°, β = 108.68 (3)°, γ = 90° | |

| Volume | 758.9 (4) ų |

| Z | 4 |

| Density (calculated) | 1.884 Mg/m³ |

| Absorption Coefficient | 5.480 mm⁻¹ |

| F(000) | 424 |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 3.25 to 27.50° |

| Index ranges | -11<=h<=11, -9<=k<=9, -16<=l<=16 |

| Reflections collected | 6828 |

| Independent reflections | 1733 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.362 and 0.224 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1733 / 0 / 100 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0640, wR2 = 0.1797 |

| R indices (all data) | R1 = 0.0768, wR2 = 0.1896 |

| Largest diff. peak and hole | 1.077 and -1.041 e.Å⁻³ |

This table was generated based on the crystallographic data from CCDC deposition 643010.

Intermolecular Interactions

The solid-state structure of this compound is characterized by a significant intramolecular hydrogen bond and notable intermolecular interactions. An intramolecular O—H···O hydrogen bond is formed between the hydroxyl group and the carbonyl oxygen atom of the acetophenone (B1666503) moiety. cam.ac.uk This interaction contributes to the planarity of the molecule.

Table 2: Hydrogen Bond and Intermolecular Interaction Geometries (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| O1—H1···O2 | 0.82 | 1.78 | 2.538(5) | 154 |

| C6—H6···O2ⁱ | 0.93 | 2.56 | 3.424(6) | 155 |

| C4—Br1···O2ⁱⁱ | - | 3.161(4) | 3.440(4) | 95.8(1) |

Symmetry codes: (i) x, -1+y, z; (ii) 1-x, 1/2+y, 1/2-z. Data derived from CCDC 643010.

Based on a thorough review of the available scientific literature, a comprehensive computational and theoretical analysis focusing solely on this compound, as per the requested outline, cannot be fully generated. While computational studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, are available and provide a framework for the type of analyses that are possible, the specific data and detailed research findings for this compound itself are not present in the searched academic and scientific databases.

Crystal structure data for derivatives like 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone exists, which provides a basis for experimental geometry, but the specific theoretical calculations (DFT, HOMO-LUMO, MEP, Vibrational Frequencies, QSAR, and Molecular Docking) for the parent compound this compound are not detailed in the available literature.

Therefore, it is not possible to provide a scientifically accurate article with the requested detailed research findings and data tables for each specified subsection for the target compound. Generating such an article would require performing the actual computational chemistry research, which is beyond the scope of this service.

Applications in Scientific Research

Role as a Precursor in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of compounds with potential therapeutic applications.

Synthesis of Biologically Active Heterocycles

The compound is used to prepare various heterocyclic compounds, such as chromones and their derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, it can be used in the preparation of 6-bromochromen-4-one. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These heterocyclic scaffolds are present in many natural products and pharmaceuticals and often exhibit a wide range of biological activities.

Development of Novel Chalcones with Therapeutic Potential

As previously mentioned, this compound is a key building block for synthesizing novel chalcones. nih.gov Researchers have explored the synthesis of various substituted chalcones from this precursor and evaluated their biological activities, including antioxidant and enzyme inhibitory properties. nih.gov

Applications in Materials Science

The reactivity of this compound also lends itself to applications in the field of materials science.

Ligand Synthesis for Coordination Chemistry

The compound can act as a ligand in the preparation of metal complexes. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it has been used to synthesize ligands for tetrahedral metallocene complexes containing vanadium(IV). chemicalbook.comsigmaaldrich.comsigmaaldrich.com The resulting coordination compounds may exhibit interesting catalytic, magnetic, or optical properties.

Building Block for Functional Polymers and Dyes

The ability of the bromine atom to participate in polymerization reactions, such as Suzuki polycondensation, makes this compound a potential monomer for the synthesis of functional polymers. The extended conjugation in derivatives synthesized from this compound can also lead to applications as dyes and fluorescent probes.

Biological Activities and Medicinal Chemistry Applications

Ligand Design for Metallocene Complexes with Spermicidal Activity

Research has demonstrated that 5'-Bromo-2'-hydroxyacetophenone is a valuable ligand in the synthesis of metallocene complexes, particularly those containing vanadium(IV), which exhibit potent spermicidal activity. oup.comsigmaaldrich.comsigmaaldrich.cn These complexes represent a promising avenue for the development of novel contraceptive agents. nih.gov

Vanadium(IV) Complexes and Their Biological Efficacy

Studies have shown that tetrahedral metallocene complexes incorporating vanadium(IV), known as vanadocenes, possess significant spermicidal effects against human sperm. oup.comnih.gov The biological activity of these complexes is not only dependent on the vanadium(IV) central metal ion but is also significantly influenced by the nature of the ligands attached to it. oup.comnih.gov

A key example is the complex [VO(Br,OH-acph)2], where this compound acts as a bidentate ligand, coordinating to the oxovanadium(IV) core through its oxygen donor atoms. nih.gov This particular complex has demonstrated potent, concentration-dependent spermicidal activity at micromolar concentrations. nih.gov In fact, the 5-bromo derivative of bis-2'-hydroxyacetophenone was found to be a potent neutral complex with an EC50 value of 13.4 μM. oup.com The rapid and effective sperm-immobilizing action of this complex suggests its potential utility as a contraceptive agent. oup.comnih.gov The spermicidal potency of these oxovanadium(IV) complexes is modulated by the 5-membered bidentate ligands, highlighting the importance of the ligand structure in determining biological efficacy. oup.com

Table 1: Spermicidal Activity of an Oxovanadium(IV) Complex

| Complex | EC50 (μM) |

| [VO(Br,OH-acph)2] | 13.4 |

EC50 represents the concentration of the complex required to inhibit sperm motility by 50%.

Enzyme Inhibition Studies

The structural scaffold of this compound has been utilized in the synthesis of various compounds designed to inhibit specific enzymes, demonstrating its versatility in medicinal chemistry beyond its use in metallocene complexes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial for managing the symptoms of neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of essential neurotransmitters. nih.govmdpi.com While direct inhibition studies on this compound itself are not the primary focus, its derivatives are of significant interest. For instance, various derivatives of uracil (B121893), which share some structural similarities in terms of a substituted ring system, have been investigated as AChE and BuChE inhibitors. nih.gov The search for new, effective, and dual-target inhibitors for both AChE and BuChE is an active area of research. mdpi.com

Mechanisms of Enzyme Interaction and Binding Site Analysis

Molecular docking and dynamics simulations are instrumental in understanding how potential inhibitors interact with the active sites of enzymes like AChE and BuChE. nih.gov These computational methods help to elucidate the key interactions between the ligand and amino acid residues within the enzyme's binding pocket. nih.gov For example, studies on uracil derivatives have shown that their inhibitory mechanism involves obstructing the entrance to the active site. nih.gov This understanding is crucial for the rational design of more potent and selective enzyme inhibitors.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition by Chromenone Libraries

This compound can be used as a starting material for the preparation of 6-bromochromen-4-one. sigmaaldrich.comsigmaaldrich.cn Chromenone libraries have been screened for their ability to inhibit DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway. nih.gov The inhibition of DNA-PK is a promising strategy in cancer therapy to enhance the efficacy of radiation and chemotherapy. The synthesis of libraries of substituted chromenones allows for the exploration of structure-activity relationships and the identification of potent and selective DNA-PK inhibitors. nih.gov

Other Enzyme Inhibition Potentials

The versatility of the this compound scaffold suggests its potential in developing inhibitors for other enzymes as well. Its chemical properties allow for a variety of synthetic modifications, opening up possibilities for creating diverse libraries of compounds to be screened against a wide range of enzymatic targets.

Antioxidant Activity Investigations

The antioxidant potential of a compound, its ability to neutralize harmful free radicals, is a key area of investigation in medicinal chemistry. While direct, comprehensive antioxidant profiling for this compound is limited in the available literature, studies on structurally related compounds provide valuable insights.

The Ferric Reducing Antioxidant Power (FRAP) assay is a common laboratory method used to assess the total antioxidant capacity of a substance. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in an intense blue color. The intensity of this color is proportional to the antioxidant power of the substance.

Specific FRAP assay results for this compound are not extensively detailed in the reviewed scientific literature. However, the FRAP assay is widely used to evaluate flavonoids and other phenolic compounds, which share structural similarities with this compound. For instance, studies have shown that most flavonoids possess the ability to reduce ferric ions, with activity being particularly high in those with specific structural features like an O-dihydroxy group. researchgate.net

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is another standard method for evaluating antioxidant activity. This assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant compound donates a hydrogen atom or an electron to DPPH•, the radical is neutralized, and the color fades to a pale yellow. The degree of color change is a measure of the compound's radical scavenging capacity.

While direct studies on this compound are scarce, research into its derivatives has shown promise. A study investigating a series of new methylated and acetylated bromophenol derivatives found that certain compounds could alleviate oxidative damage and the generation of reactive oxygen species (ROS) induced by hydrogen peroxide (H₂O₂) in HaCaT keratinocytes. nih.gov This suggests that the bromophenol scaffold, a core component of this compound, can be a foundation for developing agents with significant antioxidant potential. nih.gov

Antimicrobial Properties

The investigation into the antimicrobial capabilities of this compound and its derivatives has yielded specific results against various microbial strains.

Research has been conducted on the antibacterial properties of various hydroxyacetophenone derivatives. In one study, a series of five synthesized compounds were tested against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. core.ac.uk While all the synthesized compounds showed poor antifungal activity, several demonstrated good antibacterial activity against E. coli and K. pneumoniae. core.ac.uk

Notably, the study highlighted that the high antibacterial activity of a specific thiosemicarbazone derivative (compound 4) against E. coli and K. pneumoniae may be linked to the presence of a bromine atom in its structure, alongside other functional groups. core.ac.uk This suggests that the bromo-substitution, as seen in this compound, could be a key contributor to antibacterial efficacy. Another derivative (compound 5) also displayed good antibacterial activity against E. coli. core.ac.uk

| Compound | Escherichia coli | Klebsiella pneumoniae |

|---|---|---|

| Compound 4* | 16 | 18 |

| Compound 5** | 15 | - |

| Amoxicillin (Control) | 12 | 15 |

| Cefazoline (Control) | 10 | 16 |

*Compound 4: (2E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-hydroxy-2-methylphenyl) prop-2-en-1-one thiosemicarbazone **Compound 5: (2E)-1-(4-hydroxy-2-methylphenyl)-3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one

Additionally, a separate study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found them to be active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. researchgate.net

In the same study that evaluated the antibacterial properties of hydroxyacetophenone derivatives, their antifungal activity was also assessed against Aspergillus niger and Candida albicans. core.ac.uk The findings indicated that the synthesized compounds, when dissolved in DMSO at a concentration of 1 mg/mL, demonstrated poor antifungal properties. core.ac.uk

Development as Intermediates in Pharmaceutical Synthesis

This compound is a key chemical compound that serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com As an acetophenone (B1666503) intermediate, its molecular structure is a valuable scaffold for building more complex molecules with therapeutic properties. clearsynth.com Pharmaceutical intermediates are the building blocks used in the manufacturing of APIs, and the quality of these intermediates significantly influences the efficacy and safety of the final drug product. pharmanoble.com The presence of the bromine atom, a hydroxyl group, and a ketone functional group makes this compound a versatile reagent in various chemical reactions aimed at producing new chemical entities for drug discovery. pyglifesciences.com

Precursors for Drug Discovery (e.g., Anti-inflammatory, Analgesic Agents)

The search for new and effective therapeutic agents is a continuous effort in medicinal chemistry. This compound serves as a valuable precursor in the discovery of novel drugs, particularly those with anti-inflammatory and analgesic properties. Hydrazone derivatives, which can be synthesized from acetophenones, have shown a wide array of biological activities, including anti-inflammatory and analgesic effects. nih.gov For instance, certain aryl hydrazone derivatives have been reported to possess significant anti-inflammatory activity. nih.gov Similarly, compounds related to p-hydroxyacetophenone have demonstrated both anti-inflammatory and antinociceptive (pain-relieving) activities. nih.gov While direct synthesis of commercial anti-inflammatory or analgesic drugs from this compound is not extensively documented in the provided results, its role as a starting material for compound libraries of potential drug candidates is evident. The modification of its structure allows for the creation of diverse molecules that can be screened for these therapeutic effects.

Table 1: this compound as a Precursor in Drug Discovery

| Precursor Compound | Target Compound Class | Potential Biological Activity |

| This compound | Hydrazones | Anti-inflammatory, Analgesic nih.gov |

| p-Hydroxyacetophenone derivatives | Acetophenones | Anti-inflammatory, Antinociceptive nih.gov |

Synthesis of Biologically Active Schiff Bases and Hydrazides

This compound is a readily available starting material for the synthesis of Schiff bases and hydrazides, two classes of compounds known for their broad spectrum of biological activities. mdpi.comsigmaaldrich.comarpgweb.com Schiff bases, which contain an azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. arpgweb.com Hydrazides and their derivatives, hydrazones, are also synthesized from ketone precursors and have attracted significant attention in medicinal chemistry. nih.govmdpi.com

Research has demonstrated that Schiff bases and hydrazides derived from substituted acetophenones exhibit a range of pharmacological properties, including:

Antimicrobial and Antifungal Activity: Many hydrazone derivatives have been developed and evaluated for their ability to combat bacterial and fungal infections. nih.govnih.gov

Anticancer Activity: Certain hydrazide-hydrazones have shown significant and selective cytotoxicity against various cancer cell lines. nih.govresearchgate.net

Enzyme Inhibition: A series of hydrazones were synthesized and found to have inhibitory activity against enzymes like human neutrophil elastase. researchgate.net

The synthesis of these derivatives often involves a straightforward condensation reaction, making this compound an efficient tool for generating libraries of novel compounds for biological screening. nih.govresearchgate.net For example, it can be used to prepare N'-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide, a type of hydrazide. sigmaaldrich.comsigmaaldrich.com

Table 2: Biologically Active Schiff Bases and Hydrazides from this compound

| Derivative Type | Synthesized Compound Example | Observed Biological Activity |

| Hydrazide | N'-[1-(5-bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide sigmaaldrich.comsigmaaldrich.com | Potential for various biological activities mdpi.com |

| Schiff Base | Schiff bases from 2-hydroxyacetophenone (B1195853) derivatives arpgweb.com | Antimicrobial, Anticancer arpgweb.comnih.gov |

| Hydrazone | Hydrazones of o- and p-hydroxybenzoic acids researchgate.net | Enzyme inhibition (cathepsin E, elastase) researchgate.net |

| Hydrazide-hydrazone | Hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid nih.gov | Cytotoxicity against cancer cells nih.gov |

Building Blocks for Flavonoids, Chromones, and Coumarins

This compound is a fundamental building block in the synthesis of several classes of heterocyclic compounds, including flavonoids, chromones, and coumarins, many of which possess significant pharmacological properties. nih.govinnovareacademics.inijrpc.com

Flavonoids: This large class of polyphenolic natural products is known for a wide range of biological activities, including antioxidant and anticancer effects. nih.govinnovareacademics.in this compound is used as a starting material to produce chalcones, which are key precursors for flavonoids. nih.gov Through a series of reactions, such as the Claisen-Schmidt condensation followed by the Algar–Flynn–Oyamada reaction, it can be converted into brominated flavonols, a subclass of flavonoids. nih.gov For instance, it is a precursor for 6-Bromo-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one. nih.gov

Chromones: The chromone (B188151) (1-benzopyran-4-one) ring system is a core structure in many pharmacologically active compounds. ijrpc.com this compound can be directly used in the preparation of substituted chromones, such as 6-bromochromen-4-one. sigmaaldrich.comsigmaaldrich.com Various synthetic methods exist for constructing the chromone ring, often starting from a substituted 2-hydroxyacetophenone. ijrpc.com

Coumarins: Coumarins (1,2-benzopyrones) and their derivatives are another important class of compounds with diverse biological activities, including anticoagulant and antiproliferative properties. nih.govekb.eg The synthesis of coumarins can be achieved through several methods, such as the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester. mdpi.com While the direct use of this compound in coumarin (B35378) synthesis is not explicitly detailed in the provided results, substituted phenols and acetophenones are the foundational starting materials for these heterocyclic systems. mdpi.comnih.gov

Table 3: Heterocyclic Compounds from this compound

| Heterocycle Class | Intermediate/Precursor | Synthetic Method | Resulting Compound Example |

| Flavonoids (Flavonols) | Chalcones nih.gov | Claisen-Schmidt condensation, Algar–Flynn–Oyamada reaction nih.gov | 6-Bromo-2-(4-bromophenyl)-3-hydroxy-4H-chromen-4-one nih.gov |

| Chromones | This compound sigmaaldrich.comsigmaaldrich.com | Cyclization reactions ijrpc.com | 6-bromochromen-4-one sigmaaldrich.comsigmaaldrich.com |

| Coumarins | Phenolic precursors ekb.egmdpi.com | Pechmann reaction, Knoevenagel condensation mdpi.com | Various substituted coumarins nih.gov |

Analytical Methodologies for Detection and Quantification

Spectroscopic Analytical Techniques

Spectroscopic methods are instrumental in the analysis of 5'-Bromo-2'-hydroxyacetophenone, providing both qualitative and quantitative data. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of this compound. The presence of the chromophoric phenyl ring and carbonyl group in its structure results in characteristic absorption of ultraviolet and visible light. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

The UV spectrum of compounds similar to this compound, such as p-hydroxyacetophenone, shows a significant shift in the maximum absorption wavelength (λmax) depending on the pH of the solution. This is due to the ionization of the phenolic hydroxyl group. For instance, the absorption spectra of a 0.13 mmol/L solution of p-hydroxyacetophenone in a phosphate buffer show a shift in absorption from the phenol (B47542) to its conjugate base as the pH increases from 7 to 8 researchgate.net. This property can be utilized to develop sensitive and selective quantification methods for this compound by controlling the pH of the sample solution.

A typical procedure for quantification would involve preparing a series of standard solutions of known concentrations of this compound in a suitable solvent, such as methanol (B129727) or a buffered aqueous solution. The absorbance of these standards is then measured at the λmax to construct a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 1: UV-Vis Spectrophotometry Data for a Related Compound (p-hydroxyacetophenone)

| Parameter | Value | Reference |

| Solvent | NaH2PO4 buffer (3% CH3CN) | researchgate.net |

| Concentration | 0.13 mmol/L | researchgate.net |

| λmax (pH 7) | Not specified | researchgate.net |

| λmax (pH 8) | Not specified | researchgate.net |

| Observation | Shift in absorption from the phenol to its conjugate base with increasing pH. | researchgate.net |

Note: Specific λmax values for this compound would need to be determined experimentally but are expected to be in a similar range to other hydroxyacetophenones.

Chromatographic techniques are powerful for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar compounds like this compound. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A general RP-HPLC method for acetophenone (B1666503) and its derivatives would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape sielc.comsielc.com. The separated compound is then detected by a UV detector set at a wavelength where the compound exhibits strong absorbance. For quantification, a calibration curve is generated using standards of known concentrations.

Table 2: Representative HPLC-UV Parameters for Acetophenone Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.comsielc.com |

| Detection | UV | sielc.com |

| Application | Quantification and impurity analysis | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound. The compound is first vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unequivocal identification.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak corresponding to its molecular weight. The fragmentation of aromatic compounds often results in a significant molecular ion. A common fragmentation pattern for alkyl-substituted benzene (B151609) rings is the formation of a tropylium ion, which would result in a prominent peak at m/z 91 for compounds with a benzyl moiety whitman.edu. The presence of the bromine atom would also lead to characteristic isotopic peaks (M and M+2) in the mass spectrum, further aiding in its identification. The abundance of the molecular ion or a specific fragment ion can be used for quantification. nih.govchemicalbook.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Identity |

| 214/216 | Molecular ion ([M]+) |

| 199/201 | [M - CH3]+ |

| 171/173 | [M - COCH3]+ |

| 91 | Tropylium ion (from potential rearrangement) |

Note: This table is predictive and based on general fragmentation patterns. Experimental data would be needed for confirmation.

Electrochemical Methods (e.g., Voltammetry for Metal Complex Detection)

Electrochemical methods, particularly voltammetry, offer high sensitivity for the detection of species that can be oxidized or reduced. While this compound itself may not be the primary target for direct electrochemical analysis in many applications, it can be derivatized to form electroactive species or used as a ligand to form metal complexes that are readily detectable by voltammetry.

Schiff bases, which can be synthesized from this compound, and their transition metal complexes are known to be electrochemically active. These compounds can be used to modify electrodes, creating chemically modified electrodes (CMEs) with enhanced selectivity and sensitivity for the detection of various analytes, including heavy metal ions. nih.govsemanticscholar.orgresearchgate.netresearcher.life

The principle involves the preconcentration of metal ions onto the electrode surface through complexation with the immobilized Schiff base ligand. The potential is then scanned, and the stripping of the metal from the complex results in a current signal that is proportional to the concentration of the metal ion. This technique, known as stripping voltammetry, allows for the detection of heavy metals at very low concentrations. mdpi.com

Development of Specific Reagents and Complexing Agents for Analytical Applications

This compound serves as a valuable precursor in the development of specific reagents and complexing agents for various analytical applications. Its ability to form stable complexes with a variety of metal ions is a key feature in this regard.

The compound can act as a ligand in the preparation of metal complexes. For example, it has been used in the synthesis of tetrahedral metallocene complexes with vanadium(IV) and in the formation of a nickel(II) solvate complex. sigmaaldrich.com The formation of these colored complexes can be the basis for spectrophotometric methods for the determination of these metal ions.

Furthermore, Schiff bases derived from this compound can be designed to be highly selective for specific metal ions. These Schiff bases can then be employed as ionophores in ion-selective electrodes (ISEs) for the potentiometric determination of target metal ions. The selectivity of the ISE is determined by the specific interaction between the ionophore and the target ion. nih.govsemanticscholar.orgresearchgate.net The development of such reagents allows for the creation of tailored analytical methods for the detection and quantification of specific metal ions in various matrices.

Structure Activity Relationship Sar Studies

Impact of Halogen Substituents on Biological Activity

The presence and position of a halogen atom on the phenyl ring of hydroxyacetophenone derivatives can dramatically affect their biological potency. The bromine atom at the 5'-position of 5'-Bromo-2'-hydroxyacetophenone is crucial for its activity. In broader studies of related compounds like quinolines and chalcones, halogenation, particularly with bromine or chlorine, has been shown to enhance anticancer and antimicrobial activities. gelisim.edu.trdergipark.org.tr

For instance, studies on brominated quinoline (B57606) derivatives demonstrated that the introduction of bromine atoms leads to strong antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). gelisim.edu.trulakbim.gov.tr The electron-withdrawing properties and the lipophilicity of the bromine atom are thought to contribute to this enhanced activity by altering the molecule's electronic distribution and facilitating its passage across cell membranes. Research has also indicated that brominated dihydroxyacetophenone derivatives exhibit significant antimicrobial and antitumoral activities. nih.gov

Influence of Hydroxyl and Acetyl Moieties on Interactions

The hydroxyl and acetyl groups are fundamental to the molecular interactions of this compound. The 2'-hydroxyl group is a key participant in forming hydrogen bonds with biological receptors, a critical factor for the compound's activity. Structure-activity relationship studies on hydroxyacetophenone derivatives have shown that the hydroxyl group at the C-2 position is vital for their potency as farnesoid X receptor (FXR) antagonists. nih.gov

The acetyl group also plays a role in the biological activity. The introduction of an acetyl group has been noted to enhance the biological activity of various compounds. nih.gov Research on 2-hydroxyacetophenone (B1195853) derivatives as liver X receptor (LXR) agonists found that this moiety serves as an effective linker, enhancing both potency and selectivity. nih.gov The combination of the hydroxyl and acetyl groups can facilitate strong binding to target proteins through hydrogen bonding and potential coordination with metal ions in enzyme active sites.

Derivatization Effects on Pharmacological Profiles

Altering the core structure of this compound through derivatization is a key strategy for modifying its pharmacological effects. The synthesis of derivatives often leads to compounds with improved or novel biological activities. nih.govnih.gov

A common derivatization path is the synthesis of chalcones, which are precursors to flavonoids. These are typically formed by reacting the acetophenone (B1666503) with various benzaldehydes. The resulting chalcone (B49325) derivatives often exhibit significant biological activities. For example, some bromophenol derivatives have shown considerable antioxidant and anticancer potential. nih.gov

Another approach is the modification of the hydroxyl or acetyl groups. For instance, replacing the hydroxyl group at the C2 position with a benzyloxy (OBn) substituent was found to improve the antagonistic activity against the farnesoid X receptor (FXR). nih.gov Furthermore, the synthesis of heterocyclic compounds from 5'-bromosalicylaldehyde, a related compound, has yielded derivatives with promising antimicrobial activities. researchgate.net

Table 1: Examples of this compound Derivatives and their Biological Activities

| Base Compound | Derivative Type | Observed Biological Activity | Reference |

| Dihydroxyacetophenone | Brominated derivative | Significant antimicrobial and antitumoral activity. nih.gov | nih.gov |

| Bromophenol | Methylated and Acetylated derivatives | Possess significant antioxidant and anticancer potential. nih.gov | nih.gov |

| 8-Hydroxyquinoline | Bromo derivatives | Strong antiproliferative activity against cancer cell lines. gelisim.edu.trulakbim.gov.tr | gelisim.edu.trulakbim.gov.tr |

This table is interactive. Click on the headers to sort the data.

Computational Approaches to Predict SAR

Computational methods are increasingly used to predict the structure-activity relationships of compounds like this compound and its derivatives, guiding the design of more effective molecules. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights into the interactions between these compounds and their biological targets.

For example, computational studies on benzalacetophenones, which are structurally related to chalcones derived from acetophenones, have been used to screen for activity against SARS-CoV-2 targets. nih.gov These studies involve molecular docking to predict binding affinities and molecular dynamics simulations to understand the stability of the compound-protein complexes. nih.gov

Similarly, theoretical and experimental analyses of the related molecule 5-Bromo-2-Hydroxybenzaldehyde use computational methods to explore molecular stability and drug-likeness. researchgate.net Such studies can predict skin permeability and bioavailability and examine the interactions between the molecule and various proteins through molecular docking and dynamics simulations. researchgate.net These computational approaches help to rationalize the observed biological activities and provide a basis for the rational design of new therapeutic agents.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Synthesis